4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
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Description
4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H13Cl3N2OS2 and its molecular weight is 443.79. The purity is usually 95%.
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Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with chlorophenyl and dichlorobenzyl sulfanyl groups, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized derivatives showed effective inhibition against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains like Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory action against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. The IC50 values for some related compounds were reported as follows:
Compound ID | Target Enzyme | IC50 (µM) |
---|---|---|
7l | AChE | 2.14 ± 0.003 |
7m | AChE | 0.63 ± 0.001 |
7n | Urease | 1.13 ± 0.003 |
7o | Urease | 1.21 ± 0.005 |
These results indicate that modifications in the chemical structure can enhance the inhibitory effects on these enzymes, suggesting a pathway for developing more effective therapeutics .
Pharmacological Implications
The diverse biological activities of this compound suggest potential applications in pharmacology:
- Antibacterial Agents : The antibacterial properties indicate its potential use in treating infections caused by resistant bacterial strains.
- Cognitive Enhancers : As an AChE inhibitor, it may contribute to cognitive enhancement in neurodegenerative diseases.
- Urease Inhibitors : Its urease inhibition could be beneficial in managing urinary tract infections and related conditions.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that specific modifications led to enhanced activity against Bacillus subtilis. Compounds with additional functional groups showed improved binding affinity to bacterial cell walls.
- Case Study on Enzyme Inhibition : Another research effort focused on the structure-activity relationship (SAR) of similar compounds indicated that the presence of chlorinated phenyl groups significantly increased AChE inhibition potency.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-13-14(20)3-2-4-15(13)21)23-17(16)26-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYCVKKZABTPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.